molecular formula C45H37ClP2Ru B12353798 Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-

Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-

Cat. No.: B12353798
M. Wt: 776.2 g/mol
InChI Key: YDWKDVVMEDYMIF-UHFFFAOYSA-M
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Description

Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- is an organoruthenium compound known for its stability and versatility in various chemical reactions. This compound is characterized by its half-sandwich structure, where the ruthenium center is coordinated to an indenyl ligand and two triphenylphosphine ligands, along with a chloride ion. It is widely used in organometallic chemistry and catalysis due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- typically involves the reaction of ruthenium(III) chloride with triphenylphosphine and an indenyl ligand. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The general reaction scheme is as follows:

RuCl3+2PPh3+IndHRuCl(PPh3)2(Ind)+HCl\text{RuCl}_3 + 2\text{PPh}_3 + \text{IndH} \rightarrow \text{RuCl}(\text{PPh}_3)_2(\text{Ind}) + \text{HCl} RuCl3​+2PPh3​+IndH→RuCl(PPh3​)2​(Ind)+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligand can be substituted by other ligands such as carbon monoxide or phosphines.

    Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, altering its oxidation state and reactivity.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

Common reagents used in these reactions include phenylacetylene, carbon monoxide, and sodium methoxide. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound.

Major Products Formed

    Phenyl Vinylidene Complex: Formed by the reaction with phenylacetylene.

    Carbonyl Complex: Formed by the substitution of chloride with carbon monoxide.

    Hydride Complex: Formed by the reaction with sodium methoxide.

Scientific Research Applications

Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- has a wide range of applications in scientific research:

    Catalysis: Used as a catalyst in various organic transformations, including hydrogenation, isomerization, and polymerization reactions.

    Medicinal Chemistry: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and proteins.

    Material Science: Employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.

    Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA, proteins, and small organic molecules. The pathways involved in its action include:

    Coordination to DNA: Leading to the inhibition of DNA replication and transcription.

    Protein Binding: Modulating the activity of enzymes and other proteins.

    Catalytic Activity: Facilitating chemical transformations through its catalytic properties.

Comparison with Similar Compounds

Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- can be compared with other similar organoruthenium compounds, such as:

    Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium: Similar structure but with a cyclopentadienyl ligand instead of an indenyl ligand.

    Tris(acetonitrile)cyclopentadienylruthenium hexafluorophosphate: Contains labile acetonitrile ligands, making it more reactive in certain transformations.

The uniqueness of Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)- lies in its stability and versatility, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C45H37ClP2Ru

Molecular Weight

776.2 g/mol

IUPAC Name

chlororuthenium(1+);1H-inden-1-ide;triphenylphosphane

InChI

InChI=1S/2C18H15P.C9H7.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-5-9-7-3-6-8(9)4-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p-1

InChI Key

YDWKDVVMEDYMIF-UHFFFAOYSA-M

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]

Origin of Product

United States

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